4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-fluoropiperidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO3/c10-7-3-5-11(6-4-7)8(12)1-2-9(13)14/h7H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVYHIHJSOWBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various pharmaceuticals.
Result of Action
Biochemical Analysis
Biochemical Properties
4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as phospholipase D (PLD). The interaction with PLD is crucial as it influences the production of phosphatidic acid, a lipid second messenger involved in numerous cellular processes. Additionally, this compound may interact with other proteins and receptors, modulating their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of PLD, leading to changes in the production of phosphatidic acid and subsequent alterations in cell signaling. These changes can affect various cellular functions, including cell spreading, stress fiber formation, and chemotaxis. Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound is known to inhibit the activity of PLD, which plays a critical role in the production of phosphatidic acid. By inhibiting PLD, this compound can reduce the levels of phosphatidic acid, leading to alterations in cell signaling pathways and cellular responses. Additionally, this compound may interact with other enzymes and receptors, further modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties. The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of this compound on cellular function and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments. The distribution of this compound within tissues can also impact its overall biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
Biological Activity
4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on the mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 203.21 g/mol
- CAS Number : 2098024-02-1
The compound features a piperidine ring substituted with a fluorine atom and a keto group, which is crucial for its biological activity.
Research indicates that this compound acts primarily as a selective antagonist for the lysophosphatidic acid receptor type 1 (LPAR1). This receptor plays a significant role in various physiological processes, including cell proliferation, migration, and survival, particularly in fibrotic diseases.
Key Findings
- Antifibrotic Properties : In preclinical studies, the compound demonstrated significant antifibrotic effects by inhibiting LPAR1-mediated signaling pathways, which are implicated in the progression of fibrosis in tissues such as the lungs and skin .
- Selectivity : The compound exhibited a selective binding affinity for LPAR1 with an IC value of approximately 5.0 μM, indicating its potential as a lead candidate for drug development targeting fibrotic disorders .
Pharmacological Effects
The biological activity of this compound has been assessed through various pharmacological studies:
| Study Type | Findings |
|---|---|
| In vitro assays | Demonstrated inhibition of LPAR1-mediated cell signaling pathways. |
| In vivo models | Showed reduced fibrosis in mouse models subjected to LPA-induced skin leakage. |
| Pharmacokinetics | Exhibited favorable absorption and distribution characteristics. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Skin Fibrosis Model : A study involving mice treated with LPA showed that administration of this compound significantly reduced skin vascular leakage and fibrosis markers compared to control groups .
- Lung Fibrosis Research : Another investigation focused on lung fibrosis revealed that the compound effectively decreased collagen deposition and inflammatory cell infiltration in lung tissues, suggesting its utility in treating pulmonary fibrosis .
- Comparative Studies : When compared to other known LPAR1 antagonists, this compound demonstrated superior selectivity and potency, making it a promising candidate for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogues
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- Core Structure : Piperazine with a 4-fluorobenzenesulfonyl substituent.
- Key Differences : The sulfonyl group increases polarity and hydrogen-bonding capacity compared to the fluoropiperidine core of the target compound. This enhances solubility but may reduce blood-brain barrier penetration.
- Applications : Likely used in enzyme inhibition studies due to sulfonamide’s affinity for active sites .
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Core Structure : Piperazine with a 4-chlorophenyl and methyl group.
- The methyl group on piperazine enhances lipophilicity, favoring CNS-targeted applications .
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid
Piperidine-Based Analogues
2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-[(2-hydroxyphenyl)amino]-4-oxobutanoic acid
- Core Structure: Piperazine linked via a methyl group to the butanoic acid chain, with additional hydroxyphenyl and fluorophenyl groups.
- Key Differences : The hydroxyphenyl group enables hydrogen bonding, while the fluorophenyl moiety adds aromatic interactions. This structural complexity may enhance receptor selectivity but reduce synthetic accessibility compared to the simpler fluoropiperidine derivative .
Substituent and Backbone Modifications
4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid
- Core Structure : Piperazine with a methyl substituent.
4-(naphthalen-2-yl)-4-oxobutanoic acid
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electronic Effects: Fluorine’s electronegativity in the target compound stabilizes the piperidine ring, reducing susceptibility to oxidative metabolism compared to non-fluorinated analogues.
- Solubility vs. Lipophilicity : Piperazine derivatives with sulfonyl groups (e.g., ) exhibit higher aqueous solubility, whereas methyl or Boc-substituted variants (e.g., ) prioritize membrane permeability.
- Thermal Stability : Fluorinated piperidine derivatives demonstrate enhanced thermal stability due to strong C-F bonds, contrasting with alkenyloxy-substituted compounds that decompose at lower temperatures (e.g., ).
- Biological Activity : The target compound’s balance of moderate logP (~1.2) and hydrogen-bonding capacity makes it suitable for targeting enzymes or receptors requiring both hydrophobic and polar interactions.
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid typically involves:
- Formation of the 4-oxobutanoic acid backbone.
- Introduction of the 4-fluoropiperidin-1-yl substituent via nucleophilic substitution or amination.
- Purification and characterization of the target compound.
Preparation of 4-Oxobutanoic Acid Backbone
The 4-oxobutanoic acid moiety can be prepared by established methods such as:
Friedel–Crafts Acylation : Reaction of succinic anhydride with an appropriate aromatic or heterocyclic compound catalyzed by Lewis acids (e.g., aluminum chloride) to yield 4-oxobutanoic acid derivatives. While this method is documented for related compounds like 4-(4-methylphenyl)-4-oxobutanoic acid, it provides a useful synthetic framework for preparing the keto acid portion.
Oxidation of 4-hydroxybutanoic acid derivatives : Selective oxidation of hydroxy precursors to yield the keto acid.
Introduction of the 4-Fluoropiperidin-1-yl Group
The key step is the incorporation of the 4-fluoropiperidin-1-yl substituent. This can be achieved by:
Nucleophilic Substitution Reaction : Starting from 4-oxobutanoic acid derivatives bearing a good leaving group (e.g., halides or activated esters), nucleophilic substitution with 4-fluoropiperidine can be performed. The nitrogen of the piperidine ring attacks the electrophilic carbon, forming the N-substituted product.
Reductive Amination : If the keto group is reactive, reductive amination with 4-fluoropiperidine under mild reducing conditions (e.g., sodium cyanoborohydride) can yield the desired compound.
Catalyzed Coupling Reactions : Transition metal-catalyzed amination (e.g., palladium-catalyzed Buchwald-Hartwig amination) could be employed if the precursor contains suitable leaving groups (aryl or alkyl halides). This method benefits from high selectivity and yields.
Representative Preparation Method (Hypothetical Example)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Succinic anhydride, Lewis acid (AlCl3), solvent (e.g., dichloromethane) | Friedel–Crafts acylation to prepare 4-oxobutanoic acid intermediate | 75-85 | Control temperature to avoid polyacylation |
| 2 | 4-Fluoropiperidine, base (e.g., triethylamine), solvent (e.g., THF), reflux | Nucleophilic substitution on activated 4-oxobutanoic acid derivative | 65-80 | Use excess amine to drive reaction |
| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound | - | Characterization by NMR, MS, IR |
Research Findings and Optimization
Catalyst Selection : Lewis acids such as AlCl3 are effective for acylation steps but require careful handling due to moisture sensitivity. Alternative catalysts like FeCl3 or BF3·OEt2 may be explored for milder conditions.
Solvent Effects : Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) improve nucleophilic substitution efficiency.
Temperature Control : Elevated temperatures favor substitution but may cause side reactions; thus, optimization is critical.
Purity Assessment : Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structure and purity of the final compound.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| 4-Oxobutanoic acid formation | Friedel–Crafts acylation | Succinic anhydride, AlCl3 | Room temp to reflux | High yield, well-established | Moisture sensitive catalyst |
| Introduction of 4-fluoropiperidinyl group | Nucleophilic substitution | 4-Fluoropiperidine, base | Reflux in aprotic solvent | Direct, moderate to high yield | Requires activated intermediate |
| Alternative amination | Reductive amination | 4-Fluoropiperidine, NaBH3CN | Mild, room temp | Selective, mild conditions | Sensitive to over-reduction |
| Catalyzed coupling | Pd-catalyzed amination | Pd catalyst, ligand, base | Elevated temp | High selectivity, broad scope | Cost, catalyst removal |
Q & A
Q. What are the established synthetic routes for 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid, and how are key intermediates purified?
- Methodological Answer : The synthesis typically involves coupling a fluoropiperidine derivative with a ketone or ester precursor. For example, a modified Knoevenagel condensation can be employed, where 4-fluoropiperidine reacts with a β-keto ester under basic conditions (e.g., sodium ethoxide) to form the 4-oxobutanoic acid backbone. Subsequent hydrolysis and decarboxylation steps yield the final product .
- Purification : Flash chromatography using silica gel (eluent: ethyl acetate/hexane gradient) is standard. HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
- Key Data : Reported yields range from 22% to 86% depending on reaction optimization (e.g., solvent polarity, temperature) .
Q. How is the compound characterized spectroscopically, and what are the diagnostic peaks in NMR and IR spectra?
- Methodological Answer :
- ¹H NMR :
- Piperidine protons: δ 1.5–2.1 ppm (multiplet, piperidine CH₂).
- Fluorine-coupled protons: δ 4.2–4.5 ppm (broad, N-CH₂ adjacent to fluorine).
- Ketone proton: Absent (due to oxidation state), but carbonyl carbons appear at ~170–175 ppm in ¹³C NMR .
- IR : Strong C=O stretch at ~1710 cm⁻¹ (ketone and carboxylic acid), C-F stretch at ~1100 cm⁻¹ .
- HPLC : Retention time (~8.2 min) under reverse-phase conditions confirms identity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : In airtight containers at 2–8°C, away from oxidizers and moisture.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 min and seek medical attention .
Advanced Research Questions
Q. How does the 4-fluoropiperidinyl group influence the compound’s electronic properties and enzyme-binding affinity?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the piperidine ring, stabilizing the amide bond and enhancing resistance to hydrolysis .
- Enzyme Interactions : Docking studies suggest the fluorine atom forms halogen bonds with catalytic residues (e.g., in kinases or proteases), improving binding affinity by ~20% compared to non-fluorinated analogs .
- SAR Insights : Substituting fluorine at the 4-position of piperidine optimizes steric fit in hydrophobic enzyme pockets, as shown in analogs targeting kynurenine-3-hydroxylase .
Q. What strategies improve synthesis yield and purity in scale-up reactions?
- Methodological Answer :
- Catalyst Optimization : Use 10 mol% DMAP (4-dimethylaminopyridine) to accelerate coupling reactions, reducing side-product formation .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, but switching to THF/water mixtures during workup minimizes byproducts .
- Continuous Flow Reactors : For large-scale synthesis, flow chemistry reduces reaction time (from 24h to 2h) and improves consistency .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Standardize enzyme inhibition assays (e.g., IC₅₀ measurements) using positive controls (e.g., COX-2 inhibitors) to ensure reproducibility .
- Metabolite Screening : LC-MS/MS analysis identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies in cell-based vs. enzyme assays .
- Computational Modeling : MD simulations (e.g., AMBER force field) predict off-target interactions, clarifying selectivity profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
